

Application Notes and Protocols: 1-(2-Aminoethyl)piperidin-3-ol in Drug Discovery

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Compound of Interest

Compound Name: 1-(2-Aminoethyl)piperidin-3-ol

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Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The (2-Aminoethyl)piperidine moiety, in particular, has emerged as a valuable building block for the development of novel therapeutics, especially in the oncology space. While specific biological data for "**1-(2-Aminoethyl)piperidin-3-ol**" is limited in publicly available literature, its structural analogs, particularly those with a 4-(2-aminoethyl)piperidine scaffold, have shown significant promise as modulators of the sigma-1 (σ_1) receptor, a protein implicated in the proliferation and survival of cancer cells.[3][4]

These application notes provide an overview of the potential use of "**1-(2-Aminoethyl)piperidin-3-ol**" and its derivatives in drug discovery, with a focus on their activity as σ_1 receptor ligands. The provided protocols and data, primarily derived from studies on closely related analogs, serve as a guide for researchers interested in exploring the therapeutic potential of this chemical class.

Therapeutic Potential: Targeting the Sigma-1 Receptor in Cancer

The σ_1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface.[5][6] It plays a crucial role in regulating cellular stress responses, calcium signaling, and ion channel function.[6][7] In many types of cancer, the σ_1 receptor is overexpressed and contributes to tumor progression and resistance to therapy.[7][8][9] Consequently, ligands that modulate σ_1 receptor activity are of significant interest for the development of novel anticancer agents.[8][10]

Derivatives of the (2-Aminoethyl)piperidine scaffold have been synthesized and evaluated as potent and selective σ_1 receptor ligands, demonstrating antiproliferative effects in various cancer cell lines.[3][4]

Quantitative Data Summary for 4-(2-Aminoethyl)piperidine Derivatives

The following table summarizes the binding affinities and lipophilicity of a series of 4-(2-aminoethyl)piperidine derivatives for the σ_1 and σ_2 receptors. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new, more potent, and selective compounds.

Compound ID	R	R ¹	R ²	K _i (σ_1) [nM]	K _i (σ_2) [nM]	logD _{7.4}
4a	H	H	Benzyl	165	>10,000	-0.79
18a	CH ₃	H	Benzyl	7.9	1,280	0.88
18b	C ₂ H ₅	H	Benzyl	68	2,750	1.45
20a	CH ₃	H	3-Phenylpropyl	1.8	286	1.83
21a	CH ₃	CH ₃	Benzyl	3.9	430	1.15
22a	CH ₃	H	(R)-1-Phenylethyl	1.4	155	1.29

Data extracted from Holtschulte et al., 2022.[3]

Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ_1 receptor.

Materials:

- Receptor Source: Guinea pig brain membrane homogenate.[3]
- Radioligand: [^3H]-(+)-Pentazocine, a selective σ_1 receptor ligand.[5][11][12]
- Non-specific Binding Ligand: Haloperidol.[5][13]
- Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
- Test Compound: "**1-(2-Aminoethyl)piperidin-3-ol**" or its derivatives, dissolved in a suitable solvent (e.g., DMSO).
- 96-well microplates.
- Scintillation vials and scintillation cocktail.
- Liquid scintillation counter.
- Glass fiber filters.
- Filtration apparatus.

Procedure:

- Plate Setup: Prepare a 96-well plate with the following wells in triplicate:
 - Total Binding: Assay buffer, [^3H]-(+)-pentazocine, and membrane homogenate.

- Non-specific Binding (NSB): Assay buffer, [^3H]-(+)-pentazocine, a high concentration of haloperidol (e.g., 10 μM), and membrane homogenate.[11]
- Test Compound: Assay buffer, [^3H]-(+)-pentazocine, serial dilutions of the test compound, and membrane homogenate.
- Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[11][13]
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
- Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
 - Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[5]

Protocol 2: General Synthesis of Substituted Piperidines

While a specific synthesis protocol for "**1-(2-Aminoethyl)piperidin-3-ol**" is not readily available in the cited literature, a general approach for synthesizing substituted piperidines can be adapted.[14] A plausible retro-synthetic analysis suggests that it could be synthesized from a

suitable piperidin-3-one precursor. A general multi-step synthesis for creating a library of piperidine derivatives is outlined below.[3][4]

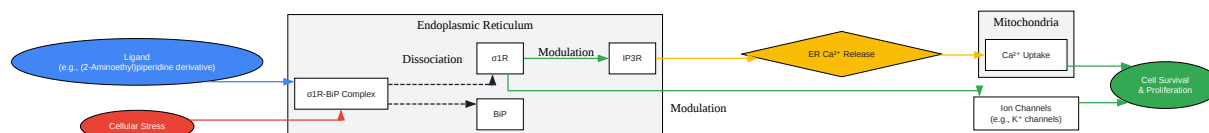
General Procedure:

- **N-Protection of Piperidinone:** Protect the nitrogen of a suitable piperidinone (e.g., 1-Boc-piperidin-3-one) to prevent side reactions.
- **Introduction of the Aminoethyl Side Chain:** This can be achieved through various methods, such as reductive amination of the ketone with aminoacetaldehyde diethyl acetal followed by deprotection of the acetal and reduction of the resulting aldehyde.
- **Modification and Derivatization:** The amino and hydroxyl groups can be further modified to create a library of compounds for SAR studies.
- **Deprotection:** Removal of the protecting group from the piperidine nitrogen to yield the final product.

Visualizations

Sigma-1 Receptor Signaling in Cancer

The following diagram illustrates a simplified signaling pathway of the σ_1 receptor in cancer cells. Under normal conditions, σ_1 R is associated with the BiP chaperone at the endoplasmic reticulum. Upon ligand binding or cellular stress, σ_1 R dissociates and interacts with various client proteins, including ion channels and receptors, to modulate downstream signaling pathways that ultimately impact cell survival and proliferation.[6][7]

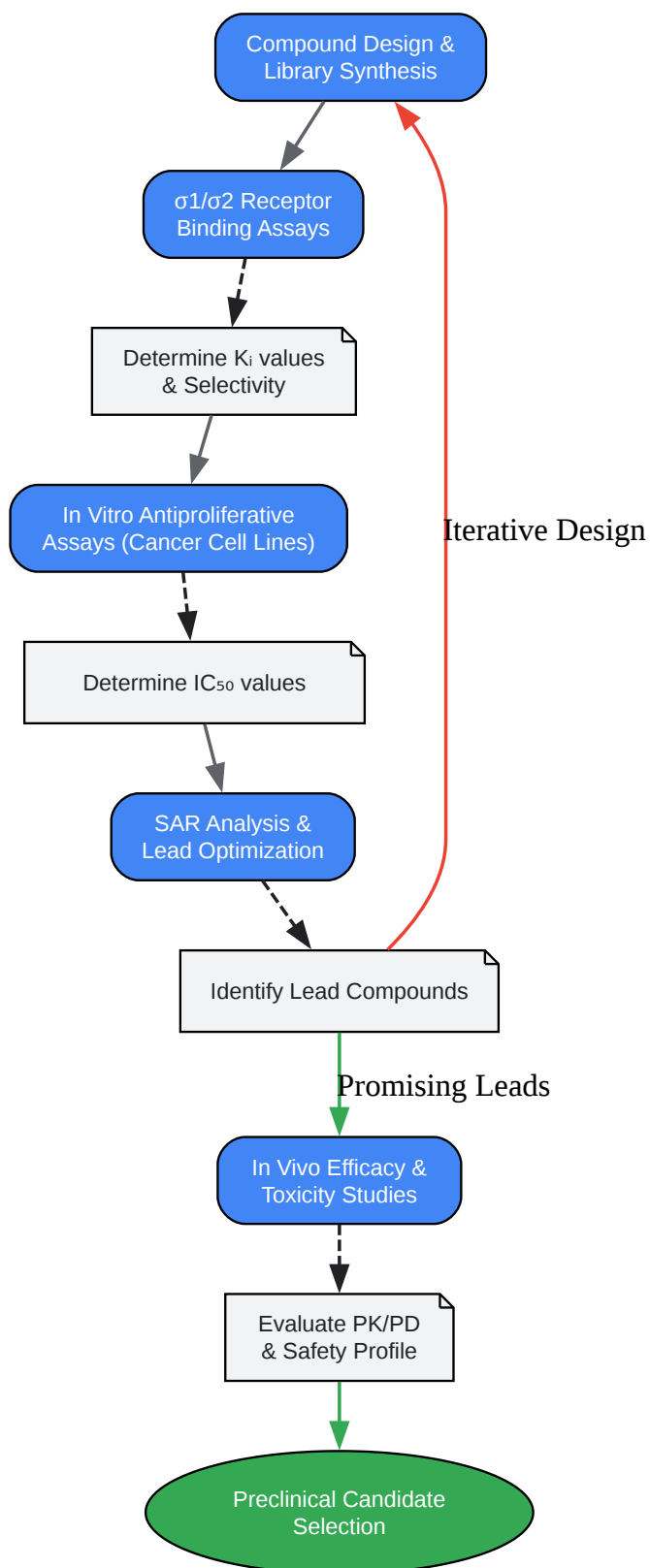


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Caption: Simplified Sigma-1 Receptor Signaling Pathway in Cancer.

Experimental Workflow for Piperidine-Based Drug Discovery

This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel piperidine-based drug candidates targeting the σ_1 receptor.



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Caption: Drug Discovery Workflow for Piperidine-Based σ_1 Receptor Ligands.

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